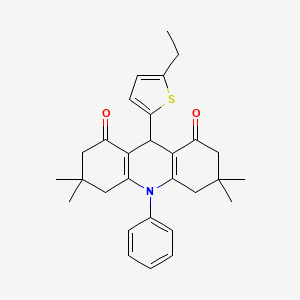![molecular formula C23H28N2O3S B6010588 ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B6010588.png)
ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate, also known as EBP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperidinecarboxylate derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One of the advantages of using ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate in lab experiments is its ease of synthesis and availability. It can be easily synthesized in the laboratory and is commercially available. Additionally, this compound has been extensively studied in scientific research, and its mechanism of action is well understood. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to investigate the neuroprotective effects of this compound and its potential as a therapeutic agent for these diseases. Additionally, this compound has been shown to exhibit anticancer effects, and further studies are needed to investigate its potential as a chemotherapeutic agent. Finally, the development of more water-soluble derivatives of this compound could potentially overcome its limitations in lab experiments and increase its therapeutic potential.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research studies. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects. The mechanism of action of this compound is not fully understood, but it is believed to act through multiple pathways. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound. Overall, this compound has the potential to be a valuable therapeutic agent in the treatment of various diseases.
合成法
Ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate is synthesized through a multi-step process that involves the condensation of 2-(methylthio)aniline with benzyl isocyanide, followed by the reaction with ethyl 3-bromo-3-piperidinecarboxylate. The final product is obtained through purification and isolation processes. The synthesis of this compound has been reported in various research articles and can be easily reproduced in the laboratory.
科学的研究の応用
Ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects. This compound has been tested in various cancer cell lines and has shown to induce apoptosis and inhibit cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
ethyl 3-benzyl-1-[(2-methylsulfanylphenyl)carbamoyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-3-28-21(26)23(16-18-10-5-4-6-11-18)14-9-15-25(17-23)22(27)24-19-12-7-8-13-20(19)29-2/h4-8,10-13H,3,9,14-17H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJLJOXDLKVCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)NC2=CC=CC=C2SC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B6010506.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B6010513.png)
![4-(3-chloropyridin-4-yl)-3-methyl-1-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6010516.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6010520.png)

![2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide](/img/structure/B6010540.png)
![{3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6010545.png)
![2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6010550.png)
![8-bromo-5-[(4-methyl-1-piperazinyl)carbonyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6010562.png)
![N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B6010577.png)
![4-{[(3-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6010578.png)
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(1-pyrrolidinylmethyl)piperidine](/img/structure/B6010581.png)
![2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B6010583.png)
![N-(2,5-dichlorophenyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6010596.png)
